molecular formula C9H7Br2ClO2 B14013900 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid CAS No. 5431-97-0

2,3-Dibromo-3-(3-chlorophenyl)propanoic acid

Cat. No.: B14013900
CAS No.: 5431-97-0
M. Wt: 342.41 g/mol
InChI Key: BHVQFJAWAAQZCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid can be achieved through the bromination of trans-cinnamic acid. This reaction involves the addition of bromine to the double bond of trans-cinnamic acid, resulting in the formation of the dibromo compound . The reaction is typically carried out in an ethanol-water mixture (1:1) to facilitate crystallization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the bromination of appropriate precursors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form various oxidized products.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms .

Scientific Research Applications

2,3-Dibromo-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    2,3-Dibromo-3-phenylpropanoic acid: Similar in structure but lacks the chlorine atom.

    2,3-Dibromo-3-(4-chlorophenyl)propanoic acid: Similar but with the chlorine atom in a different position.

    2,3-Dibromopropionic acid: Lacks the phenyl and chlorine groups.

Uniqueness: 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

5431-97-0

Molecular Formula

C9H7Br2ClO2

Molecular Weight

342.41 g/mol

IUPAC Name

2,3-dibromo-3-(3-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-2-1-3-6(12)4-5/h1-4,7-8H,(H,13,14)

InChI Key

BHVQFJAWAAQZCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(C(=O)O)Br)Br

Origin of Product

United States

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